molecular formula C14H11ClN4O B2648228 N-((1H-benzo[d]imidazol-2-yl)methyl)-4-chloropicolinamide CAS No. 1226448-88-9

N-((1H-benzo[d]imidazol-2-yl)methyl)-4-chloropicolinamide

Cat. No. B2648228
CAS RN: 1226448-88-9
M. Wt: 286.72
InChI Key: ZOAIBALSDZQNGS-UHFFFAOYSA-N
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Description

The compound “N-((1H-benzo[d]imidazol-2-yl)methyl)-4-chloropicolinamide” appears to contain a benzimidazole group and a picolinamide group. Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . Picolinamide, on the other hand, is derived from picolinic acid, which is an isomer of nicotinic acid, also known as vitamin B3 .


Molecular Structure Analysis

The molecular structure of this compound would likely show the fused ring structure of the benzimidazole and the aromatic ring of the picolinamide with the amide group. The exact structure would depend on the position of the various groups on the rings .


Chemical Reactions Analysis

Benzimidazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo electrophilic substitution reactions . Picolinamides can participate in reactions typical of amides, such as hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the exact structure. In general, benzimidazoles are relatively stable compounds. They are resistant to oxidation and reduction, and they can withstand high temperatures . Picolinamides, like other amides, can form hydrogen bonds, which can affect their physical properties such as solubility .

Scientific Research Applications

Therapeutic Potential

Imidazole, a core component of these compounds, has a broad range of chemical and biological properties . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, ant

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some benzimidazoles are known to have antimicrobial activity, and their mechanism of action often involves inhibiting the synthesis of certain proteins required by bacteria .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. In general, care should be taken when handling any chemical compound. Potential hazards could include toxicity if ingested or inhaled, and the compound could potentially be irritating to the skin and eyes .

Future Directions

Future research on this compound could involve exploring its potential uses. Given the known properties of benzimidazoles and picolinamides, it could be interesting to investigate whether this compound has any biological activity. It could also be worthwhile to explore its potential uses in materials science or coordination chemistry .

properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-4-chloropyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4O/c15-9-5-6-16-12(7-9)14(20)17-8-13-18-10-3-1-2-4-11(10)19-13/h1-7H,8H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOAIBALSDZQNGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=NC=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1H-benzo[d]imidazol-2-yl)methyl)-4-chloropicolinamide

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